5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a propoxymethyl group and a trifluoroethyl group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of a suitable pyrazole precursor with propoxymethyl and trifluoroethyl reagents. One common method involves the use of 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as a trifluoroethylating agent . The reaction is carried out under mild conditions with high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets through the trifluoroethyl group. This group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The inductive effect of the trifluoroethyl group plays a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl-substituted alkynes: These compounds also feature the trifluoroethyl group and exhibit similar chemical properties.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
Uniqueness
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the propoxymethyl and trifluoroethyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-2-5-15-6-8-3-4-13-14(8)7-9(10,11)12/h3-4H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQNNSUTGMQXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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